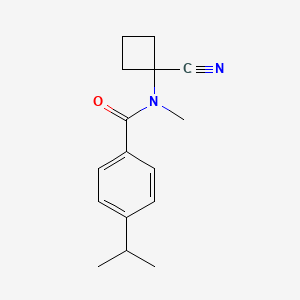
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide increases the levels of GABA in the brain, leading to an overall increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
The increase in inhibitory neurotransmission caused by N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has a number of biochemical and physiological effects. These include a reduction in neuronal excitability, a decrease in the release of excitatory neurotransmitters, and an overall decrease in brain activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for more precise manipulation of GABAergic neurotransmission in the brain. However, one limitation of using N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide. One area of interest is its potential use in the treatment of drug addiction, particularly for opioids and cocaine. Another area of interest is its potential use in the treatment of anxiety disorders, as preclinical studies have shown promising results in reducing anxiety-like behavior in rodents. Additionally, further research is needed to fully understand the long-term effects of N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide on GABAergic neurotransmission and its potential for use in human therapeutics.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide involves a multi-step process starting with the reaction of 4-isobutyrylaniline with ethyl 2-bromoacetate, followed by cyclization with sodium hydride and then reaction with methylamine to yield N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has shown promising results in reducing seizure activity and increasing the effectiveness of other antiepileptic drugs. Additionally, N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction and decrease anxiety-like behavior in rodents.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12(2)13-5-7-14(8-6-13)15(19)18(3)16(11-17)9-4-10-16/h5-8,12H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNMSCFCYKZZOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)
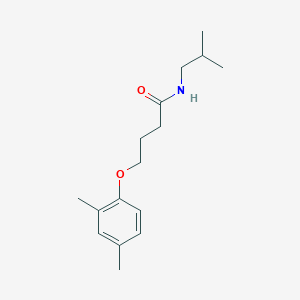
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)
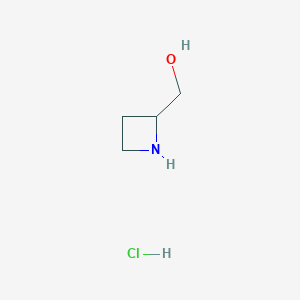
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)
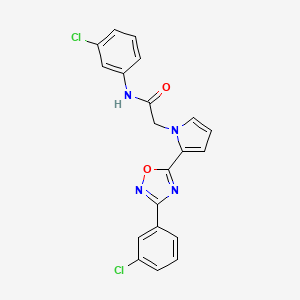

![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)
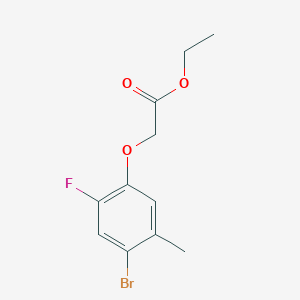
![1-benzyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2374543.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2374550.png)
![(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2374551.png)
